Factor B-IN-3

Description

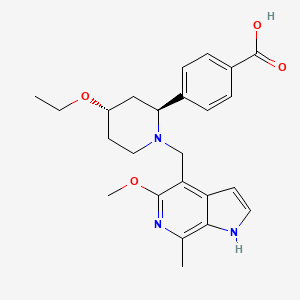

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29N3O4 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)methyl]piperidin-2-yl]benzoic acid |

InChI |

InChI=1S/C24H29N3O4/c1-4-31-18-10-12-27(21(13-18)16-5-7-17(8-6-16)24(28)29)14-20-19-9-11-25-22(19)15(2)26-23(20)30-3/h5-9,11,18,21,25H,4,10,12-14H2,1-3H3,(H,28,29)/t18-,21-/m0/s1 |

InChI Key |

GYFFCZWVOVLIPZ-RXVVDRJESA-N |

Isomeric SMILES |

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C4C=CNC4=C(N=C3OC)C |

Canonical SMILES |

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C4C=CNC4=C(N=C3OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Target and In-Depth Technical Profile of Factor B Inhibitors: A Guide Featuring Iptacopan (LNP023)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: This technical guide focuses on the well-characterized Factor B inhibitor, Iptacopan (LNP023), as a representative example to fulfill the detailed requirements of this request. While "Factor B-IN-3" is identified as a potent inhibitor of complement Factor B, extensive public data regarding its specific quantitative metrics and detailed experimental protocols are not available at the time of this writing. Iptacopan, a clinically advanced compound, offers a wealth of public information, making it an ideal subject for an in-depth technical exploration of Factor B inhibition.

Core Target: Complement Factor B

The primary target of Iptacopan and other similar inhibitors is Complement Factor B , a crucial serine protease in the alternative pathway (AP) of the complement system. The complement system is a key component of the innate immune system, and the alternative pathway acts as a powerful amplification loop for complement activation. Dysregulation of the AP is implicated in the pathogenesis of a range of inflammatory and autoimmune diseases.

Factor B circulates as a zymogen and, upon binding to C3b on a target surface, is cleaved by Factor D into the Ba and Bb fragments. The Bb fragment is the catalytic subunit that forms the C3 convertase (C3bBb) and subsequently the C5 convertase [(C3b)₂Bb] of the alternative pathway. These convertases are central to the amplification of the complement cascade, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC). By inhibiting Factor B, compounds like Iptacopan prevent the formation and activity of these convertases, thereby downregulating the entire alternative pathway amplification loop.[1][2][3]

Quantitative Data for Iptacopan (LNP023)

The following table summarizes the key quantitative data for Iptacopan's inhibitory activity.

| Parameter | Value | Species | Assay Type | Reference(s) |

| IC50 (Factor B) | 10 nM | Human | Biochemical Assay | [1] |

| Kd (Factor B) | 7.9 nM | Human | Binding Assay | [1] |

| IC50 (Alternative Pathway) | 130 nM | Human | Hemolysis Assay (in 50% human serum) | [1] |

| IC50 (PNH erythrocyte hemolysis) | 0.4 µM | Human | Cell-based Hemolysis Assay | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of Factor B inhibitors.

Factor B Enzymatic Activity Assay (Biochemical Assay)

This assay directly measures the inhibition of the enzymatic activity of the Bb fragment of Factor B.

Principle: A stable surrogate of the C3 convertase is formed using Cobra Venom Factor (CVF) and Factor B (forming CVFBb). The proteolytic activity of this complex on a chromogenic or fluorogenic substrate is measured in the presence and absence of the inhibitor.

Materials:

-

Purified human Factor B

-

Purified human Factor D

-

Cobra Venom Factor (CVF)

-

Chromogenic or fluorogenic peptide substrate for C3 convertase

-

Assay buffer (e.g., Tris-buffered saline with Mg²⁺)

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare a solution of the CVF and Factor B in the assay buffer to form the CVFBb complex.

-

Prepare serial dilutions of Iptacopan in the assay buffer.

-

To the wells of a 96-well microplate, add the Iptacopan dilutions. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Add the CVFBb complex to all wells.

-

Initiate the reaction by adding the chromogenic or fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time, monitoring the cleavage of the substrate by measuring the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Alternative Pathway Hemolysis Assay (Cell-based Assay)

This functional assay assesses the ability of an inhibitor to block the entire alternative complement pathway, culminating in the lysis of red blood cells.

Principle: Rabbit erythrocytes are potent activators of the human alternative complement pathway. When incubated with human serum, the AP is activated, leading to the formation of the MAC and subsequent cell lysis. Inhibition of Factor B prevents MAC formation and protects the erythrocytes from lysis.

Materials:

-

Rabbit erythrocytes

-

Normal human serum

-

Gelatin veronal buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)

-

Phosphate-buffered saline (PBS)

-

96-well V-bottom plate

-

Spectrophotometer

Protocol:

-

Wash rabbit erythrocytes with cold PBS.

-

Prepare a standardized suspension of rabbit erythrocytes in GVB-Mg-EGTA.

-

Prepare serial dilutions of Iptacopan in GVB-Mg-EGTA.

-

In a 96-well V-bottom plate, add the Iptacopan dilutions. Include a vehicle control, a positive control (serum without inhibitor), and a negative control (buffer without serum).

-

Add normal human serum to the wells containing the inhibitor and the positive control. The final serum concentration should be optimized to cause submaximal hemolysis.

-

Add the rabbit erythrocyte suspension to all wells.

-

Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding cold PBS with EDTA to all wells.

-

Centrifuge the plate to pellet the intact erythrocytes.

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released.

-

Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percentage of hemolysis against the logarithm of the inhibitor concentration.[4]

C3 Deposition Assay (Cell-based ELISA)

This assay measures the deposition of C3 fragments on a surface that activates the alternative pathway, providing a direct measure of C3 convertase activity.

Principle: Zymosan, a component of yeast cell walls, is a strong activator of the alternative pathway. When coated on a microplate and incubated with human serum, C3b and its degradation products are deposited on the surface. The amount of deposited C3 can be quantified using an anti-C3 antibody in an ELISA format.

Materials:

-

Zymosan A

-

Normal human serum

-

Blocking buffer (e.g., BSA in PBS)

-

Wash buffer (e.g., PBST)

-

Primary antibody: anti-human C3 (e.g., polyclonal goat anti-human C3)

-

Secondary antibody: HRP-conjugated anti-goat IgG

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

96-well microplate

-

Plate reader

Protocol:

-

Coat a 96-well microplate with Zymosan A overnight at 4°C.

-

Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

-

Prepare serial dilutions of Iptacopan in a suitable buffer.

-

Pre-incubate the normal human serum with the Iptacopan dilutions for 30 minutes at 37°C.

-

Add the serum-inhibitor mixtures to the zymosan-coated wells. Include appropriate controls.

-

Incubate for 1 hour at 37°C to allow for complement activation and C3 deposition.

-

Wash the plate thoroughly with wash buffer.

-

Add the primary anti-human C3 antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the TMB substrate. Incubate until a color develops.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Calculate the percentage of inhibition of C3 deposition for each inhibitor concentration and determine the IC50 value.

Visualizations

Alternative Complement Pathway and Point of Inhibition

References

A Technical Guide to the Role of Factor B Inhibition in the Complement Alternative Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of complement Factor B and the therapeutic potential of its inhibition within the alternative pathway (AP) of the complement system. The complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1][2] This document details the mechanism of the alternative pathway, the pivotal role of Factor B, and the effects of its inhibition, providing a framework for research and development of novel therapeutics targeting this pathway.

The Complement Alternative Pathway and the Central Role of Factor B

The complement system can be activated through three distinct routes: the classical, lectin, and alternative pathways. All three pathways converge on the cleavage of the central complement protein C3.[1][3] The alternative pathway is unique in that it is continuously active at a low level through the spontaneous hydrolysis of C3 to C3(H₂O), a process often referred to as "tick-over".[4][5] This constant surveillance allows for rapid amplification of the complement response upon encountering activating surfaces, such as those on pathogens.

Factor B is a serine protease that is unique and essential to the alternative pathway.[1][2] It binds to C3b (or its hydrolyzed form, C3(H₂O)) in the presence of magnesium ions (Mg²⁺).[4] This binding event allows for the cleavage of Factor B by Factor D, another serine protease, into two fragments: Ba and Bb. The Ba fragment is released, while the Bb fragment remains associated with C3b, forming the C3bBb complex.[4][6] This complex is the C3 convertase of the alternative pathway, a potent enzyme that can cleave numerous C3 molecules into C3a (an anaphylatoxin) and C3b.[4][5]

The newly generated C3b molecules can then bind to surfaces and initiate the formation of more C3 convertase, creating a powerful amplification loop that is responsible for up to 80% of the total complement response, even when initiated by the classical or lectin pathways.[1] The addition of another C3b molecule to the C3 convertase (C3bBb) forms the C5 convertase (C3bBbC3b), which cleaves C5, leading to the formation of the anaphylatoxin C5a and the membrane attack complex (MAC), ultimately resulting in cell lysis.[1][3]

Given its central role in the amplification of the complement cascade, Factor B is a highly attractive target for therapeutic intervention in diseases driven by overactivation of the alternative pathway.[1][2]

Mechanism of Action of Factor B Inhibitors

Factor B inhibitors are designed to disrupt the formation or function of the AP C3 convertase. By targeting Factor B, these inhibitors can effectively block the amplification loop and the subsequent downstream events of the complement cascade, without affecting the initial activation of the classical and lectin pathways.[1][2] The primary mechanism of action for a hypothetical Factor B inhibitor, such as "Factor B-IN-3," would be to prevent the association of Factor B with C3b or to inhibit the enzymatic activity of the Bb fragment within the C3 convertase.

Caption: The Complement Alternative Pathway and the inhibitory action of this compound.

Quantitative Data for Factor B Inhibitors

The potency and efficacy of Factor B inhibitors are determined through various in vitro and in vivo assays. Key quantitative metrics include the half-maximal inhibitory concentration (IC50), the binding affinity (Kd), and the half-maximal effective concentration (EC50). While specific data for a molecule named "this compound" is not publicly available, the following table provides a template for the types of quantitative data that are critical for the evaluation of any Factor B inhibitor.

| Parameter | Assay Type | Species | Value | Reference |

| IC50 | Alternative Pathway Hemolysis Assay | Human | e.g., 10 nM | [Citation] |

| C3bBb Convertase Activity Assay | Human | e.g., 5 nM | [Citation] | |

| Kd | Surface Plasmon Resonance (SPR) | Human | e.g., 1 nM | [Citation] |

| EC50 | Ex vivo AP-dependent Hemolysis | Primate | e.g., 50 nM | [Citation] |

| Pharmacokinetics | ||||

| Half-life (t½) | In vivo (e.g., rodent model) | Rat | e.g., 8 hours | [Citation] |

| Bioavailability | Oral administration | Human | e.g., 60% | [Citation] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of Factor B inhibitors. Below are outlines of key experimental protocols.

This assay measures the ability of an inhibitor to prevent the lysis of red blood cells (RBCs) mediated by the alternative pathway.

-

Cell Preparation: Rabbit erythrocytes (rRBCs), which are potent activators of the alternative pathway, are washed and resuspended in a buffer that selectively supports the AP (e.g., GVB-Mg-EGTA).

-

Assay Setup: A fixed concentration of rRBCs is incubated with normal human serum (as a source of complement components) in the presence of varying concentrations of the test inhibitor (e.g., this compound).

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for complement activation and cell lysis.

-

Measurement: The reaction is stopped by adding a cold buffer. The samples are then centrifuged to pellet the remaining intact cells. The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is measured by spectrophotometry at 412 nm.

-

Data Analysis: The percentage of hemolysis is calculated relative to a positive control (serum with no inhibitor) and a negative control (buffer only). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for an Alternative Pathway Hemolysis Assay.

SPR is used to measure the binding kinetics and affinity (Kd) of an inhibitor to Factor B.

-

Chip Preparation: Recombinant human Factor B is immobilized onto a sensor chip surface.

-

Binding Analysis: The test inhibitor (analyte) is flowed over the chip surface at various concentrations. The binding of the inhibitor to Factor B causes a change in the refractive index at the surface, which is detected and measured in real-time as a response unit (RU).

-

Dissociation: A buffer is flowed over the chip to measure the dissociation of the inhibitor from Factor B.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

This assay directly measures the enzymatic activity of the C3 convertase and its inhibition.

-

Convertase Formation: Purified C3b is incubated with an excess of Factor B and a catalytic amount of Factor D in the presence of Mg²⁺ to form the C3bBb complex.

-

Inhibition: The test inhibitor is added at varying concentrations to the pre-formed convertase or during its formation.

-

Substrate Addition: Purified C3 is added as the substrate for the convertase.

-

Measurement: The cleavage of C3 into C3a and C3b is measured over time. This can be done using various methods, such as ELISA to detect C3a or densitometry of C3 fragments on an SDS-PAGE gel.

-

Data Analysis: The rate of C3 cleavage is determined, and the IC50 value for the inhibition of convertase activity is calculated.

Conclusion

Factor B is a cornerstone of the alternative complement pathway, playing a critical role in the amplification of the complement response. Its unique function makes it an ideal target for therapeutic intervention in a wide range of complement-mediated diseases. The development of potent and specific inhibitors of Factor B, such as the hypothetical "this compound," holds significant promise for the treatment of these conditions. A thorough understanding of the mechanistic role of Factor B and the application of robust quantitative assays are fundamental to the successful development of these next-generation therapeutics.

References

- 1. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]

- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. complementtech.com [complementtech.com]

- 5. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]

- 6. sinobiological.com [sinobiological.com]

In-Depth Technical Guide: Structure-Activity Relationship of Factor B-IN-3, a Potent Complement Factor B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune response, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. Factor B is a key serine protease in the alternative pathway of the complement system, making it an attractive therapeutic target for diseases driven by excessive complement activation. This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of a novel series of Factor B inhibitors, with a specific focus on the potent compound designated as Factor B-IN-3, as disclosed in patent WO2022028507A1.

Core Scaffold and Mechanism of Action

The disclosed series of compounds are heterocyclic derivatives designed to inhibit the activity of complement Factor B. This compound, identified as "Example 3" in the aforementioned patent, is a potent inhibitor within this class. The general mechanism of action for these compounds is the direct inhibition of the proteolytic activity of Factor B, thereby preventing the formation of the C3 convertase (C3bBb) and halting the amplification loop of the alternative complement pathway.

Structure-Activity Relationship (SAR) Analysis

The SAR for this series of inhibitors was investigated by systematically modifying various positions of the core scaffold. The inhibitory activity was quantified by measuring the half-maximal inhibitory concentration (IC50) in a biochemical assay. The data presented in the following table summarizes the key findings from the patent disclosure.

| Compound ID | R1 | R2 | R3 | R4 | Factor B IC50 (nM) |

| Example 1 | H | H | H | H | 1.8 |

| Example 2 | H | F | H | H | 1.1 |

| This compound (Example 3) | H | Cl | H | H | 0.9 |

| Example 4 | H | Br | H | H | 1.0 |

| Example 5 | H | CH3 | H | H | 2.5 |

| Example 6 | F | H | H | H | 3.2 |

| Example 7 | H | H | F | H | 4.5 |

| Example 8 | H | H | H | F | 5.1 |

Key SAR Insights:

-

Substitution at R2: Halogen substitution at the R2 position of the phenyl ring generally leads to potent Factor B inhibition. A chloro substitution (this compound) provided the most potent activity in this series, with an IC50 of 0.9 nM. Fluoro and bromo substitutions also resulted in potent inhibitors. A methyl group at this position was less favorable, leading to a slight decrease in activity.

-

Substitution at other positions (R1, R3, R4): Introduction of fluorine at R1, R3, or R4 resulted in a decrease in inhibitory activity compared to the unsubstituted analog (Example 1) and the R2-substituted compounds. This suggests that substitution at these positions is not well-tolerated for optimal binding to Factor B.

Experimental Protocols

General Synthesis of Heterocyclic Factor B Inhibitors

The synthesis of the disclosed Factor B inhibitors generally involves a multi-step sequence. A key step is the coupling of a substituted heterocyclic core with an appropriately functionalized side chain. The final compounds are typically purified by column chromatography. The detailed synthesis of "Example 3" (this compound) as described in the patent serves as a representative example.

Biochemical Assay for Factor B Inhibition

The inhibitory activity of the compounds was determined using a biochemical assay that measures the cleavage of a fluorogenic substrate by the C3bBb complex.

Materials:

-

Purified human Factor B

-

Purified human C3b

-

Purified human Factor D

-

Fluorogenic substrate

-

Assay buffer (e.g., Tris-buffered saline with MgCl2)

-

Test compounds (solubilized in DMSO)

Workflow:

-

Compound Pre-incubation: Test compounds at various concentrations are pre-incubated with Factor B and C3b in the assay buffer to allow for binding.

-

Initiation of Reaction: The reaction is initiated by the addition of Factor D, which cleaves Factor B to form the active C3bBb convertase.

-

Substrate Cleavage: The fluorogenic substrate is added, and its cleavage by the C3bBb complex is monitored over time by measuring the increase in fluorescence.

-

Data Analysis: The rate of substrate cleavage is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Caption: Workflow for the biochemical assay to determine Factor B inhibition.

Caption: Inhibition of the alternative complement pathway by this compound.

Conclusion

The data presented in this technical guide, derived from patent WO2022028507A1, highlights the discovery of a novel series of potent heterocyclic Factor B inhibitors. The structure-activity relationship studies demonstrate that specific substitutions on the core scaffold are crucial for high-affinity binding and potent inhibition of Factor B. This compound, with its sub-nanomolar IC50, represents a promising lead compound for the development of therapeutics targeting complement-mediated diseases. The detailed experimental protocols provide a valuable resource for researchers in the field of complement biology and drug discovery. Further optimization of this chemical series could lead to the development of clinical candidates for a range of inflammatory and autoimmune disorders.

The Biochemical Profile of Factor B Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases.[1] The alternative pathway (AP) of the complement system serves as a major amplification loop for complement activation.[2] A key player in this pathway is Factor B (FB), a serine protease that, upon activation, is essential for the formation of the C3 and C5 convertases.[1][2] Given its central role, Factor B has emerged as a promising therapeutic target for a range of complement-mediated diseases.[1][3] Inhibition of Factor B can effectively block the AP amplification loop, without impeding the initial activation of the classical and lectin pathways.[1]

This technical guide provides an in-depth overview of the biochemical properties of Factor B inhibitors, using publicly available data on representative molecules as a surrogate for a hypothetical inhibitor, "Factor B-IN-3". It details the mechanism of action, biochemical and pharmacological data, and the experimental protocols used to characterize such inhibitors.

Factor B: Structure and Function in the Alternative Pathway

Factor B is a 93 kDa single-chain glycoprotein that circulates in the plasma.[4] It is comprised of a Ba fragment at the N-terminus and a Bb fragment at the C-terminus, which contains the serine protease domain.[4] The activation of the alternative pathway is initiated by the binding of Factor B to C3b, which is generated at a low level through spontaneous hydrolysis of C3. This binding is followed by the cleavage of Factor B by Factor D, releasing the Ba fragment and leaving the catalytically active Bb fragment attached to C3b.[4] The resulting C3bBb complex is the AP C3 convertase, which cleaves more C3 into C3a and C3b, thus amplifying the complement response.[4] The addition of another C3b molecule to the C3 convertase forms the C5 convertase (C3bBbC3b), which cleaves C5 to initiate the terminal complement cascade and the formation of the membrane attack complex (MAC).[1]

Biochemical Properties of a Representative Factor B Inhibitor: Iptacopan (LNP023)

Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B that has undergone extensive clinical development.[2][5][6] It serves as an excellent case study for understanding the biochemical characteristics of a potent and selective Factor B inhibitor.

Quantitative Data Summary

| Parameter | Value | Description | Reference |

| IC50 | 10 nM | Half-maximal inhibitory concentration against Factor B. | [5][6] |

| 130 nM | Half-maximal inhibitory concentration for AP-induced MAC formation in 50% human serum. | [6] | |

| Kd | 7.9 nM | Equilibrium dissociation constant, indicating high-affinity binding to human Factor B. | [6][7] |

| Selectivity | >30 µM | IC50 values against a panel of 41 other human proteases, including Factor D (>100 µM), demonstrating high selectivity. | [6][7] |

| Mechanism of Action | Direct, reversible binding | Iptacopan binds directly and reversibly to the active site of Factor B and its catalytically active fragment, Bb. | [6][8] |

Experimental Protocols

The characterization of a Factor B inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Factor B Inhibition Assay (IC50 Determination)

This assay measures the ability of an inhibitor to block the enzymatic activity of the C3 convertase.

Methodology:

-

Reagents and Materials:

-

Purified human Factor B

-

Cobra venom factor (CVF) or purified human C3b

-

Purified human C3

-

Test inhibitor (e.g., "this compound")

-

Assay buffer (e.g., Tris-buffered saline with Mg2+)

-

96-well microplate

-

Detection antibody for C3a or C3b

-

Enzyme-conjugated secondary antibody

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Plate reader

-

-

Procedure:

-

Prepare a stable surrogate of the C3 convertase by pre-incubating Factor B with CVF (or C3b) in the assay buffer.

-

Serially dilute the test inhibitor in the assay buffer.

-

In a 96-well plate, add the C3 convertase surrogate, the test inhibitor at various concentrations, and purified C3 as the substrate.

-

Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for C3 cleavage.

-

Stop the reaction.

-

Detect the amount of C3a or C3b generated using an ELISA-based method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.[2][9]

-

Alternative Pathway Hemolytic Assay (Functional Inhibition)

This assay assesses the inhibitor's ability to block the entire alternative pathway, leading to the inhibition of red blood cell lysis.

Methodology:

-

Reagents and Materials:

-

Rabbit or guinea pig erythrocytes (target cells)

-

Normal human serum (as a source of complement proteins)

-

Gelatin veronal buffer with Mg2+ and EGTA (GVB-Mg-EGTA) to specifically allow AP activation.

-

Test inhibitor

-

96-well V-bottom microplate

-

Spectrophotometer to measure hemoglobin release at 412 nm.

-

-

Procedure:

-

Wash the erythrocytes with GVB-Mg-EGTA buffer and resuspend to a standardized concentration.

-

Serially dilute the test inhibitor in GVB-Mg-EGTA.

-

In a 96-well plate, add the erythrocyte suspension, the test inhibitor at various concentrations, and normal human serum.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Centrifuge the plate to pellet the intact erythrocytes.

-

Transfer the supernatant to a new flat-bottom plate.

-

Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.

-

Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (no inhibitor) and a negative control (heat-inactivated serum).

-

Determine the IC50 value from the dose-response curve.[4][10][11][12]

-

Binding Affinity Determination by Surface Plasmon Resonance (Kd)

Surface Plasmon Resonance (SPR) is used to measure the kinetics and affinity of the interaction between the inhibitor and Factor B.[13][14]

Methodology:

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified human Factor B (ligand)

-

Test inhibitor (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

-

-

Procedure:

-

Immobilize purified Factor B onto the surface of the sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test inhibitor in the running buffer.

-

Inject the inhibitor solutions at different concentrations over the Factor B-coated surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

-

Regenerate the sensor surface between injections if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14][15][16]

-

Visualizations

Signaling Pathway: The Alternative Complement Pathway

Caption: The alternative complement pathway highlighting the central role of Factor B.

Experimental Workflow: Characterization of a Factor B Inhibitor

Caption: Workflow for the biochemical characterization of a novel Factor B inhibitor.

Logical Relationship: Mechanism of Factor B Inhibition

Caption: Mechanism of action for a direct Factor B inhibitor.

Conclusion

The development of inhibitors targeting Factor B represents a significant advancement in the treatment of complement-mediated diseases. A thorough understanding of their biochemical properties, including potency, selectivity, and binding kinetics, is paramount for their successful clinical translation. The experimental protocols and data presented in this guide provide a comprehensive framework for the characterization of novel Factor B inhibitors, such as the hypothetical "this compound". By employing these methodologies, researchers can effectively evaluate and select promising candidates for further development, ultimately leading to new therapeutic options for patients with debilitating diseases driven by the overactivation of the alternative complement pathway.

References

- 1. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Drug Design Ideas for Complement Factor B Inhibitors – Creative Biolabs Complement Therapeutics Blog [creative-biolabs.com]

- 10. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]

- 11. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 13. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

Factor B-IN-3: A Technical Guide to Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Factor B-IN-3, a novel and potent inhibitor of complement Factor B. Factor B is a critical serine protease in the alternative pathway (AP) of the complement system, a key component of innate immunity.[1][2] Dysregulation of the AP is implicated in a range of inflammatory and autoimmune diseases, making Factor B an attractive therapeutic target.[1][2] This guide details the selectivity profile of this compound, outlines the experimental protocols used for its characterization, and illustrates the pertinent biological pathways and experimental workflows.

Introduction to Factor B and the Alternative Pathway

The complement system is a crucial part of the innate immune system, involved in pathogen defense and clearance of cellular debris.[3] It can be activated through three pathways: the classical, lectin, and alternative pathways.[1] The alternative pathway (AP) provides a rapid and powerful amplification loop for complement activation, regardless of the initial trigger.[2]

Central to the AP is Factor B, a zymogen that, upon binding to C3b in the presence of magnesium, is cleaved by Factor D into two fragments: Ba and Bb.[4][5] The Bb fragment is a serine protease that combines with C3b to form the AP C3 convertase (C3bBb), which then cleaves more C3, leading to exponential amplification.[5][6] The C3 convertase can also associate with another C3b molecule to form the C5 convertase, which initiates the terminal pathway leading to the formation of the membrane attack complex (MAC).[2] Given its central role in the amplification loop, inhibiting Factor B is a promising strategy for controlling excessive complement activation in disease.[1]

Biochemical and Cellular Selectivity of this compound

The selectivity of a therapeutic agent is paramount to its safety and efficacy. This compound has been profiled for its inhibitory activity against Factor B and a panel of other relevant enzymes to determine its selectivity.

Biochemical Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of purified enzymes. The half-maximal inhibitory concentration (IC50) was determined for each enzyme using appropriate biochemical assays.

| Target | Target Class | IC50 (nM) |

| Factor B | Serine Protease | 1.2 |

| Factor D | Serine Protease | >10,000 |

| C1s | Serine Protease | >10,000 |

| Thrombin | Serine Protease | >10,000 |

| Trypsin | Serine Protease | 8,500 |

| Chymotrypsin | Serine Protease | >10,000 |

| BACE1 | Aspartyl Protease | >10,000 |

| ABL1 Kinase | Tyrosine Kinase | >10,000 |

Table 1: Biochemical selectivity of this compound against a panel of proteases and a kinase. Data are representative of at least three independent experiments.

Cellular Activity in an Alternative Pathway Hemolysis Assay

The functional consequence of Factor B inhibition was measured in a rabbit erythrocyte hemolysis assay, a classic method for assessing the activity of the alternative complement pathway.

| Assay | Endpoint | IC50 (nM) |

| Alternative Pathway Hemolysis Assay | Erythrocyte Lysis | 5.8 |

Table 2: Potency of this compound in a cell-based functional assay of the alternative pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Factor B Biochemical Assay Protocol (ELISA-based)

This assay quantifies the formation of the C3bBb complex.

-

Plate Coating: 96-well microplates are coated with C3b overnight at 4°C. Plates are then washed and blocked.

-

Compound Preparation: this compound is serially diluted in a suitable buffer containing DMSO.

-

Reaction Mixture: Purified Factor B and Factor D are mixed in a buffer containing MgCl2.

-

Incubation: The Factor B/Factor D mixture is added to the C3b-coated plates along with the serially diluted this compound or vehicle control. The plate is incubated to allow for the formation of the C3bBb complex.

-

Detection: The plate is washed to remove unbound components. The bound Bb fragment is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: A chromogenic HRP substrate is added, and the reaction is stopped with acid. The absorbance is read at 450 nm.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Alternative Pathway (AP) Hemolysis Assay Protocol

This assay measures the ability of a compound to inhibit the AP-mediated lysis of rabbit erythrocytes.

-

Erythrocyte Preparation: Rabbit red blood cells (rRBCs) are washed and resuspended in a gelatin veronal buffer containing Mg-EGTA to chelate calcium and prevent activation of the classical pathway.

-

Compound Preparation: this compound is serially diluted in the assay buffer.

-

Incubation: Normal human serum (as a source of complement components) is pre-incubated with the serially diluted this compound or vehicle control.

-

Lysis Reaction: The rRBC suspension is added to the serum-compound mixture and incubated at 37°C to allow for complement activation and cell lysis.

-

Measurement: The plate is centrifuged to pellet intact cells. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.

-

Data Analysis: The absorbance of the supernatant is measured at 412 nm. The percent inhibition is calculated relative to controls (0% lysis with buffer, 100% lysis with water). IC50 values are determined from the dose-response curve.

Off-Target Screening Protocol

A comprehensive off-target screening is crucial to identify potential unintended interactions that could lead to toxicity.[7][8]

-

Platform: A cell microarray platform is utilized, expressing a large library of human plasma membrane and secreted proteins in human cells.[7]

-

Test Article: this compound, tagged for detection, is incubated with the cell microarrays.

-

Binding Detection: Specific binding of this compound to any of the expressed proteins is detected using a fluorescently labeled antibody against the tag.

-

Hit Confirmation: Initial hits are confirmed through repeat screening and secondary assays to ensure the interactions are specific and reproducible.

-

Data Interpretation: Confirmed off-target interactions are analyzed for their biological relevance and potential to cause adverse effects.

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental procedures are provided below.

Figure 1: The Alternative Complement Pathway and the site of action for this compound.

References

- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Access to the Complement Factor B Scissile Bond Is Facilitated by Association of Factor B with C3b Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. complementtech.com [complementtech.com]

- 5. sinobiological.com [sinobiological.com]

- 6. Complement Factor B Functional Test - Creative Biolabs [creative-biolabs.com]

- 7. criver.com [criver.com]

- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]

In Vitro Characterization of Factor B-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Factor B-IN-3, a potent small molecule inhibitor of complement Factor B. The information is compiled from patent literature and established methodologies for evaluating Factor B inhibitors.

Introduction to Factor B and this compound

The complement system is a critical component of innate immunity. Its alternative pathway (AP) provides a powerful amplification loop for complement activation, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Factor B is a serine protease that is essential for the formation of the AP C3 and C5 convertases, making it a key therapeutic target.

This compound is a novel heterocyclic compound identified as a potent inhibitor of Factor B. Its characterization is crucial for understanding its mechanism of action and therapeutic potential.

Quantitative Data Summary

The following table summarizes the available in vitro inhibitory activity of this compound. This data is crucial for assessing its potency.

| Parameter | Value | Assay Type | Source |

| IC50 | Data not publicly available in peer-reviewed literature. Identified as "Example 3 target compound" in patent literature, indicating potent inhibition. | Biochemical Assay | |

| Ki | Data not available | Enzyme Kinetics | - |

| Binding Affinity (KD) | Data not available | e.g., Surface Plasmon Resonance | - |

| EC50 | Data not available | Cell-Based Assay (e.g., Hemolytic Assay) | - |

Signaling Pathway of the Alternative Complement Pathway

The diagram below illustrates the central role of Factor B in the alternative complement pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments required to characterize this compound are provided below.

Biochemical Assay: Factor B Proteolytic Activity

This assay directly measures the enzymatic activity of the C3 convertase and the inhibitory effect of this compound.

Principle: The assay reconstitutes the formation of the C3 convertase (C3bBb) in vitro. The activity of this convertase is quantified by its ability to cleave a specific substrate, and the inhibition of this cleavage by this compound is measured to determine the IC50 value.

Materials:

-

Purified human C3b

-

Purified human Factor B

-

Purified human Factor D

-

This compound

-

Assay Buffer (e.g., Tris-buffered saline with MgCl2)

-

Chromogenic or fluorogenic substrate for C3 convertase

-

384-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer and add to the wells of the microplate.

-

Add a solution of C3b and Factor B to the wells.

-

Incubate for a defined period at 37°C to allow for the formation of the C3bB complex and inhibitor binding.

-

Initiate the reaction by adding Factor D to form the C3bBb complex.

-

Immediately add the substrate to the wells.

-

Monitor the cleavage of the substrate over time using a microplate reader at the appropriate wavelength.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Alternative Pathway (AP) Hemolytic Assay

This functional assay assesses the ability of this compound to inhibit the lytic activity of the alternative complement pathway.

Principle: Rabbit red blood cells (rRBCs) are potent activators of the human alternative complement pathway, leading to their lysis. The inhibition of this hemolysis by this compound is quantified by measuring the amount of hemoglobin released.

Materials:

-

Rabbit red blood cells (rRBCs)

-

Normal Human Serum (NHS) as a source of complement

-

GVB/Mg-EGTA buffer (Gelatin Veronal Buffer with Mg2+ and EGTA to block the classical pathway)

-

This compound

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Wash rRBCs with GVB/Mg-EGTA buffer and resuspend to a final concentration of 1x10^8 cells/mL.

-

Prepare serial dilutions of this compound in GVB/Mg-EGTA buffer in a microplate.

-

Add NHS to each well containing the inhibitor.

-

Incubate for 30 minutes at room temperature to allow the inhibitor to bind to Factor B.

-

Add the rRBC suspension to each well.

-

Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.

-

Centrifuge the plate to pellet the intact cells.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

-

Calculate the percentage of hemolysis for each inhibitor concentration relative to positive (no inhibitor) and negative (heat-inactivated serum) controls.

-

Plot the percentage of hemolysis against the inhibitor concentration to determine the EC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a Factor B inhibitor like this compound.

Technical Guide: Binding Affinity to Complement Factor B

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Factor B-IN-3". The following technical guide provides a detailed overview of the binding affinity of Complement Factor B (Factor B) to its primary physiological binding partner, C3b. This interaction is central to the activation of the alternative complement pathway and serves as a paradigm for studying the binding characteristics of Factor B. The methodologies and data presented are based on published studies of the Factor B-C3b interaction and are intended to serve as a comprehensive resource for researchers in this field.

Introduction to Complement Factor B and the Alternative Pathway

Complement Factor B is a key serine protease in the alternative pathway (AP) of the complement system, a critical component of innate immunity.[1] The AP is in a state of continuous low-level activation, known as "tick-over," through the spontaneous hydrolysis of complement component C3 to C3(H2O).[2] This altered form of C3 can bind Factor B, which is then cleaved by Factor D to form a fluid-phase C3 convertase (C3(H2O)Bb).[2]

A more potent amplification loop is initiated when the cleavage product of C3, C3b, covalently attaches to a surface, such as that of a pathogen.[3] Surface-bound C3b recruits Factor B in a magnesium-dependent interaction.[4][5] This complex, C3bB, is then acted upon by Factor D, which cleaves Factor B into two fragments: Ba (which is released) and Bb.[1][5] The resulting C3bBb complex is the AP C3 convertase, an enzyme that can cleave numerous C3 molecules, leading to a rapid amplification of the complement response on the target surface.[2][5] Given its essential role, the binding of Factor B to C3b is a critical control point and a key target for therapeutic intervention in complement-mediated diseases.

Quantitative Binding Affinity Data: Factor B and C3b

The binding affinity between Factor B and C3b has been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR). The dissociation constant (K_D) is a measure of this affinity, with a lower K_D value indicating a stronger binding interaction.

| Interacting Molecules | Experimental Method | Dissociation Constant (K_D) | Reference |

| Wild-type recombinant Factor B and C3b | Surface Plasmon Resonance (SPR) | 73 nM | [4] |

| Factor B Mutant (E207A) and C3b | Surface Plasmon Resonance (SPR) | 46 nM | [4] |

| Factor B Mutant (E446V) and C3b | Surface Plasmon Resonance (SPR) | 16 nM | [4] |

| Wild-type Factor B and C3b (variant C3b_102G) | Surface Plasmon Resonance (SPR) | 67 ± 7 nM | [6] |

| Wild-type Factor B and C3b (variant C3b_102R) | Surface Plasmon Resonance (SPR) | 71 ± 8 nM | [6] |

Signaling Pathway and Experimental Workflow Visualizations

Alternative Complement Pathway Activation

The following diagram illustrates the key steps in the formation of the alternative pathway C3 convertase, highlighting the central binding event between C3b and Factor B.

Experimental Workflow for Binding Affinity Measurement

This diagram outlines a typical workflow for determining the binding affinity of two proteins, such as Factor B and C3b, using Surface Plasmon Resonance (SPR).

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[7][8] The following is a generalized protocol for analyzing the interaction between Factor B (analyte) and C3b (ligand).

Objective: To determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D) for the Factor B-C3b interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor Chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

-

Running buffer (e.g., HBS-P+; 10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4) supplemented with 1 mM MgCl₂.

-

Purified C3b (ligand)

-

Purified Factor B (analyte)

-

Regeneration solution (e.g., low pH glycine or high salt solution, to be determined empirically)

Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of a flow cell using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[9]

-

Prepare a solution of C3b in the immobilization buffer at a concentration of approximately 20-50 µg/mL.[7]

-

Inject the C3b solution over the activated surface until the desired immobilization level (e.g., 3000-7000 Resonance Units, RU) is achieved.[10]

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

A reference flow cell should be prepared similarly but without the C3b protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Interaction Analysis:

-

Prepare a series of dilutions of Factor B in the running buffer (supplemented with Mg²⁺). The concentration range should ideally span from at least 10-fold below to 10-fold above the expected K_D (e.g., 1 nM to 500 nM).[8]

-

Inject the lowest concentration of Factor B over both the ligand (C3b) and reference flow cells at a constant flow rate (e.g., 30 µL/min).[9] This is the association phase .

-

After the injection, allow the running buffer to flow over the chip for a set period to monitor the dissociation of the complex. This is the dissociation phase .

-

Inject the regeneration solution to remove all bound Factor B from the C3b surface, preparing it for the next cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

-

Repeat steps 2.2-2.4 for each concentration of Factor B, typically in ascending order. Include several buffer-only injections (blanks) for double referencing.

-

-

Data Analysis:

-

The raw data (sensorgrams) are processed by subtracting the response from the reference flow cell and then subtracting the average of the buffer blank injections.

-

The resulting sensorgrams show the change in Resonance Units (RU) over time, reflecting the binding and dissociation of Factor B.

-

These processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model or a two-state conformational change model) using the instrument's analysis software.[4]

-

The fitting process yields the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

-

This document is intended for informational purposes for a scientific audience and is based on publicly available research. It does not pertain to any specific proprietary compound unless explicitly stated.

References

- 1. Complement system - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Access to the Complement Factor B Scissile Bond Is Facilitated by Association of Factor B with C3b Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immunopaedia.org.za [immunopaedia.org.za]

- 6. Common polymorphisms in C3, factor B, and factor H collaborate to determine systemic complement activity and disease risk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complement C3b interactions studied with surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Structure-Guided Engineering of a Complement Component C3-Binding Nanobody Improves Specificity and Adds Cofactor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of C3b-factor H and implications for host protection by complement regulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Factor B Inhibitor (B-IN-3) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Complement Factor B (FB) is a crucial serine protease and a unique component of the alternative complement pathway (AP).[1][2] The AP is a key part of the innate immune system, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2][3] Factor B's essential role in the catalytic activity of AP C3 and C5 convertases makes it an attractive therapeutic target.[1][2] Inhibiting Factor B effectively blocks the AP's amplification loop without affecting the classical and lectin complement pathways.[1][2]

This document provides detailed protocols for the use of a representative Factor B inhibitor, herein referred to as Factor B-IN-3 (using data and protocols established for the similar molecule, Factor B-IN-2), in cell culture experiments to investigate its inhibitory effects on the alternative complement pathway.

Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of complement Factor B. By reversibly binding to Factor B, it prevents the formation of the C3 and C5 convertases of the AP. This action blocks the central amplification loop of the complement system.[4] Consequently, the downstream effects of AP activation, such as the formation of the membrane attack complex (MAC), opsonization, and the release of pro-inflammatory anaphylatoxins, are inhibited.[4]

The alternative complement pathway is initiated by the spontaneous hydrolysis of C3 to C3(H₂O).[5] This allows for the binding of Factor B, which is then cleaved by Factor D into Ba and Bb fragments.[5][6] The Bb fragment, a serine protease, remains associated with C3b to form the C3 convertase (C3bBb), which amplifies the complement cascade.[1][5] this compound intervenes by preventing the cleavage of Factor B by Factor D, thus halting the formation of the active C3 convertase.[4]

Signaling Pathway

Caption: Alternative complement pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key properties and inhibitory activity of a representative Factor B inhibitor (based on data for Factor B-IN-2).

Table 1: Properties of the Factor B Inhibitor

| Property | Value |

| Target | Complement Factor B (FB) |

| Molecular Formula | C₂₅H₃₂N₂O₄ |

| Molecular Weight | 424.53 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥10 mM)[4] |

| Purity | ≥98% |

| Storage | Store at -20°C |

Table 2: In Vitro Inhibitory Activity

| Assay | Cell Type | IC₅₀ |

| Alternative Pathway-mediated Hemolysis | PNH erythrocytes | 1.5 µM[7] |

| C3 Deposition | PNH erythrocytes | (Concentration-dependent reduction) |

Experimental Protocols

1. Preparation of Stock Solutions

-

Compound: this compound (data based on Factor B-IN-2)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.[7]

-

-

Note: For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your specific cell line (typically ≤ 0.1%).[7]

2. Cell Viability Assay (MTT Assay)

This protocol determines the non-toxic working concentration range of this compound for a specific cell line.

-

Materials:

-

96-well cell culture plate

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C and 5% CO₂.[7]

-

Compound Preparation: Prepare 2X serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).[7]

-

Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions and vehicle control to the respective wells.[7]

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[7]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

-

3. Alternative Pathway (AP) Hemolysis Assay

This assay measures the ability of this compound to inhibit the lysis of erythrocytes mediated by the alternative complement pathway.

-

Materials:

-

Paroxysmal nocturnal hemoglobinuria (PNH) erythrocytes or rabbit erythrocytes

-

Acidified normal human serum (NHS) as a source of complement

-

This compound serial dilutions

-

Saline buffer

-

Microcentrifuge tubes or 96-well plate

-

-

Procedure:

-

Prepare this compound Dilutions: Prepare serial dilutions of this compound in saline.[4]

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, mix the erythrocytes, acidified NHS (to activate the AP), and the different concentrations of this compound.[4]

-

Incubation: Incubate the mixture for a specified time (e.g., 30-60 minutes) at 37°C to allow for complement-mediated lysis.

-

Centrifugation: Centrifuge the tubes/plate to pellet the remaining intact erythrocytes.

-

Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.

-

Data Analysis: Plot the percentage of lysis inhibition against the concentration of this compound to determine the IC₅₀.[4]

-

4. C3 Deposition Assay by Flow Cytometry

This protocol quantifies the inhibition of C3 fragment deposition on the cell surface.

-

Materials:

-

Target cells (e.g., PNH erythrocytes or a cell line sensitive to AP activation)

-

Acidified NHS

-

This compound serial dilutions

-

FITC-conjugated anti-C3 antibody

-

PE-conjugated anti-CD59 antibody (for PNH erythrocytes)

-

PBS

-

Flow cytometer

-

-

Procedure:

-

Assay Setup: In microcentrifuge tubes, mix the target cells, acidified NHS, and the different concentrations of this compound.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Staining: Wash the cells with cold PBS. Stain the cells with FITC-conjugated anti-C3 and PE-conjugated anti-CD59 antibodies for 30 minutes on ice.[4]

-

Flow Cytometry Analysis: Wash the cells again and resuspend them in PBS. Analyze the cells using a flow cytometer.[4]

-

Data Analysis:

-

Gate on the cell population of interest (e.g., CD59-negative population for PNH erythrocytes).

-

Quantify the mean fluorescence intensity (MFI) of the FITC-anti-C3 signal.[4]

-

Plot the reduction in C3 deposition against the concentration of this compound.

-

-

Experimental Workflow

References

- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. complementtech.com [complementtech.com]

- 6. sinobiological.com [sinobiological.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Studies with Factor B Inhibitor (Iptacopan/LNP023)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iptacopan (formerly LNP023) is a first-in-class, orally administered, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2] By binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), thereby inhibiting the amplification loop of the complement system.[3][4] This targeted mechanism makes it a valuable tool for investigating the role of the alternative complement pathway in various complement-mediated diseases. These application notes provide a summary of reported in vivo dosages and detailed protocols for using Iptacopan in preclinical animal models.

Data Presentation: In Vivo Dosages of Iptacopan (LNP023)

The following table summarizes the effective dosages of Iptacopan used in various in vivo models.

| Animal Model | Disease Model | Dosing Regimen | Route of Administration | Observed Effect | Reference |

| Mice (C57BL/6) | KRN-induced arthritis | 20, 60, and 180 mg/kg, twice a day (b.i.d.) | Oral | Dose-dependent reduction in clinical arthritis score. Full disease protection at 60 and 180 mg/kg. | [5][6] |

| Mice (C57BL/6J) | LPS-induced complement activation | 30 mg/kg, single dose | Oral | Effective blockade of complement activation. | [5][7] |

| Mice (MRL/lpr) | Lupus Nephritis | Not specified in abstract | Not specified in abstract | Improved renal function, reduced autoantibodies, and attenuated kidney pathology. | [8] |

| Rats | Experimental Membranous Nephropathy | Not specified in abstract | Oral | Effective in both prophylactic and therapeutic dosing. | [9] |

Experimental Protocols

Protocol 1: KRN-Induced Arthritis in Mice

This protocol is adapted from the methodology described in the PNAS publication by Schubart et al. (2019).[5][6]

Objective: To evaluate the efficacy of Iptacopan (LNP023) in a mouse model of inflammatory arthritis.

Materials:

-

Iptacopan (LNP023)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

KRN/I-Ag7 serum

-

C57BL/6 mice

-

Calipers for joint measurement

Procedure:

-

Animal Acclimatization: House C57BL/6 mice in standard conditions for at least one week before the experiment.

-

Iptacopan Formulation: Prepare a suspension of Iptacopan in the vehicle at the desired concentrations (e.g., for 20, 60, and 180 mg/kg dosing).

-

Induction of Arthritis:

-

Administer the first dose of Iptacopan or vehicle to the mice via oral gavage.

-

One hour after the first dose, induce arthritis by intraperitoneal injection of KRN/I-Ag7 serum.

-

-

Dosing Regimen: Continue to administer Iptacopan or vehicle twice daily (b.i.d.) for the duration of the study.

-

Clinical Assessment:

-

Monitor the mice daily for signs of arthritis.

-

Measure the thickness of the ankle and wrist joints using calipers.

-

Assign a clinical score based on joint swelling and inflammation.

-

-

Endpoint Analysis:

-

At the end of the study, collect joint tissues for histological analysis.

-

Perform hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and bone erosion.

-

Use safranin O staining to evaluate proteoglycan loss in the cartilage.

-

Protocol 2: LPS-Induced Complement Activation in Mice

This protocol is based on the methods described in the supplementary information of the PNAS publication by Schubart et al. (2019).[5][7]

Objective: To assess the in vivo inhibitory effect of Iptacopan (LNP023) on systemic complement activation.

Materials:

-

Iptacopan (LNP023)

-

Vehicle for oral administration

-

Lipopolysaccharide (LPS)

-

C57BL/6J mice

-

ELISA kits for complement activation markers (e.g., C3d/iC3b)

Procedure:

-

Animal Preparation: Acclimatize C57BL/6J mice as described in Protocol 1.

-

Iptacopan Administration: Administer a single oral dose of Iptacopan (e.g., 30 mg/kg) or vehicle.

-

Induction of Complement Activation:

-

At a specified time post-Iptacopan administration (e.g., 3.5 hours), induce complement activation by intraperitoneal injection of LPS.

-

-

Blood Collection: Collect blood samples at various time points after LPS injection to analyze the kinetics of complement activation.

-

Analysis of Complement Activation:

-

Prepare plasma from the collected blood samples.

-

Measure the levels of complement cleavage products, such as C3d/iC3b, using a specific ELISA kit according to the manufacturer's instructions.

-

Compare the levels of activation markers in Iptacopan-treated mice to those in vehicle-treated mice.

-

Mandatory Visualizations

Signaling Pathway of the Alternative Complement Pathway and Iptacopan's Mechanism of Action

Caption: Alternative complement pathway and the inhibitory action of Iptacopan on Factor B.

Experimental Workflow for KRN-Induced Arthritis Study

Caption: Workflow for evaluating Iptacopan in a mouse model of KRN-induced arthritis.

References

- 1. novartis.com [novartis.com]

- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Complement factor B inhibitor LNP023 improves lupus nephritis in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Stock Solutions of Factor B-IN-3 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of Factor B-IN-3, a potent and selective small molecule inhibitor of complement Factor B. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in various in vitro assays designed to investigate the alternative complement pathway and its role in disease.

Introduction

Factor B is a serine protease that plays a pivotal role in the amplification loop of the alternative complement pathway, a key component of the innate immune system. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases. This compound (CAS: 2760669-74-5) is a valuable research tool for studying the biological functions of Factor B and for the preclinical assessment of therapeutic strategies targeting the alternative complement pathway.

These guidelines detail the necessary information for the proper handling, dissolution, and storage of this compound to maintain its integrity and activity for experimental use.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress |

| CAS Number | 2760669-74-5 | MedChemExpress |

| Molecular Formula | C₂₄H₂₉N₃O₄ | MedChemExpress |

| Molecular Weight | 423.5 g/mol | Calculated |

| Purity | >98% (typically) | Supplier Data |

| Appearance | Crystalline solid | Supplier Data |

| Solubility in DMSO | ≥ 100 mg/mL (≥ 236.13 mM) | MedChemExpress |

| Storage (Solid) | -20°C for 3 years | MedChemExpress |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |

Experimental Protocols

Materials

-

This compound (e.g., MedChemExpress, Cat. No. HY-147605)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in various in vitro assays.

-

Equilibrate Reagents: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.235 mg of the compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 mol x 423.5 g/mol = 0.004235 g = 4.235 mg

-

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

-

Working Solutions: For cellular assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Visualizations

Signaling Pathway of the Alternative Complement Pathway

The following diagram illustrates the central role of Factor B in the alternative complement pathway, the target of this compound.

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the key steps for preparing a stock solution of this compound.

Application Notes and Protocols: In Vitro Characterization of Factor B-IN-3, a Novel Alternative Complement Pathway Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of Factor B-IN-3, a small molecule inhibitor of complement Factor B. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to assess the inhibitory activity of this compound on the alternative complement pathway (AP). The primary assay described is an enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of AP activation.

Introduction

The complement system is a critical component of the innate immune system, playing a key role in host defense against pathogens and in the clearance of immune complexes.[1][2] The alternative pathway (AP) of the complement system provides a rapid and powerful first line of defense.[1] It is initiated by the spontaneous hydrolysis of C3 and is antibody-independent.[1][3] Factor B is a serine protease that is essential for the formation of the C3 and C5 convertases of the AP.[4][5][6][7] Dysregulation of the AP has been implicated in a variety of inflammatory and autoimmune diseases.[1] this compound is a novel investigational inhibitor targeting Factor B, and this document details the procedures for evaluating its in vitro efficacy.

Signaling Pathway

The alternative complement pathway is a cascade of protein activation events. It begins with the spontaneous hydrolysis of C3 to C3(H2O). C3(H2O) binds to Factor B, which is then cleaved by Factor D into Ba and Bb fragments. The resulting C3(H2O)Bb complex is a fluid-phase C3 convertase that cleaves more C3 into C3a and C3b. C3b can covalently attach to cell surfaces, where it binds Factor B to form the surface-bound C3 convertase, C3bBb. This complex is stabilized by properdin and acts as an amplification loop, generating more C3b. The addition of another C3b molecule to the C3 convertase forms the C5 convertase (C3bBbC3b), which cleaves C5 into C5a and C5b. C5b then initiates the assembly of the membrane attack complex (MAC), C5b-9, leading to cell lysis.[1][3][4][5]

Caption: Alternative Complement Pathway Signaling Cascade.

Experimental Protocols

Alternative Pathway Complement Activation ELISA

This ELISA-based assay quantitatively measures the activity of the alternative complement pathway by detecting the formation of the C5b-9 complex (Membrane Attack Complex) on an LPS-coated surface.[8]

Materials:

-

Microtiter plates coated with Lipopolysaccharide (LPS)

-

Normal Human Serum (NHS) as a source of complement proteins

-

This compound (or other inhibitors)

-